REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1.C1C(=O)N([Br:20])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:12])[CH:4]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1)[Br:20]
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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COC(CC1=CC=C(C=C1)Cl)=O
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Name
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|
Quantity
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2.52 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)Br
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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COC(C(Br)C1=CC=C(C=C1)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |